

Spectroscopic Characterization of 2-(2-Aminoethoxy)-1,3-dichlorobenzene: A Technical Guide

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Compound of Interest

Compound Name:	2-(2-Aminoethoxy)-1,3-dichlorobenzene
CAS No.:	17944-28-4
Cat. No.:	B112134

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the novel compound **2-(2-Aminoethoxy)-1,3-dichlorobenzene**. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted spectroscopic characteristics and provides detailed, field-proven methodologies for its empirical analysis.

Molecular Structure and Predicted Spectroscopic Profile

2-(2-Aminoethoxy)-1,3-dichlorobenzene is an aromatic ether with a dichlorinated benzene ring and a flexible aminoethoxy side chain. The strategic placement of chloro- and aminoethoxy- substituents significantly influences its electronic and conformational properties, which are directly probed by various spectroscopic techniques.

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// Benzene ring bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C5 -- Cl1; C2 -- Cl2; C1 -- O; O -- C7; C7 -- C8; C8 -- N; C3 -- H1; C4 --
H2; C6 -- H3;

}
```

Caption: 2D structure of **2-(2-Aminoethoxy)-1,3-dichlorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of **2-(2-Aminoethoxy)-1,3-dichlorobenzene**.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the ethoxy and amino groups. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ether linkage, as well as the electron-donating nature of the amino group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aromatic-H	6.8 - 7.3	Multiplet	7 - 9 (ortho), 2-3 (meta)
O-CH ₂	~4.1	Triplet	~5
N-CH ₂	~3.0	Triplet	~5
NH ₂	1.5 - 2.5	Broad Singlet	N/A

Rationale for Predictions: The aromatic protons are expected in the downfield region due to the benzene ring's deshielding environment. The dichlorination pattern will lead to a complex splitting pattern (multiplet). The methylene protons adjacent to the oxygen (O-CH₂) will be more deshielded than those adjacent to the nitrogen (N-CH₂) due to oxygen's higher electronegativity. The amino protons often appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the number and electronic environment of the carbon atoms.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic C-Cl	130 - 135
Aromatic C-O	150 - 155
Aromatic C-H	115 - 125
O-CH ₂	~68
N-CH ₂	~40

Rationale for Predictions: Carbons attached to electronegative atoms (Cl, O) will be significantly downfield. The carbon attached to the ether oxygen will be the most deshielded aromatic carbon. The aliphatic carbons of the aminoethoxy chain will appear in the upfield region, with the carbon adjacent to oxygen being more downfield than the one next to nitrogen.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra for structural verification.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-(2-Aminoethoxy)-1,3-dichlorobenzene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire a standard one-dimensional ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
 - Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH , CH_2 , and CH_3 groups.

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Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Predicted Mass Spectrum

- **Molecular Ion (M^+):** The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments. The M^+ , $[M+2]^+$, and $[M+4]^+$ peaks should appear in an approximate ratio of 9:6:1, corresponding to the natural abundances of ^{35}Cl and ^{37}Cl .
- **Key Fragmentation Pathways:**
 - Alpha-cleavage of the ether linkage.
 - Loss of the aminoethyl group.
 - Cleavage of the C-C bond in the ethoxy chain.
 - Loss of a chlorine atom.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and obtain the fragmentation pattern.

Methodology:

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for fragmentation information and Electrospray Ionization (ESI) for a softer ionization that often preserves the molecular ion.
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- **High-Resolution Mass Spectrometry (HRMS):** For an accurate mass measurement to confirm the elemental formula, utilize a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

Predicted IR Spectrum

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium (often two bands for primary amine)[1]
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium to Strong
C-O Stretch (ether)	1200 - 1250	Strong
C-N Stretch (amine)	1000 - 1250	Medium
C-Cl Stretch	600 - 800	Strong

Rationale for Predictions: The presence of a primary amine will give rise to characteristic N-H stretching vibrations. The aromatic C-H and C=C stretches are indicative of the benzene ring. The strong C-O stretch from the ether linkage and the C-Cl stretches are also expected to be prominent features.

Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups.

Methodology:

- **Sample Preparation:** The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Alternatively, for solid samples, a KBr pellet can be prepared.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Acquire the spectrum, typically over the range of 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic system.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of **2-(2-Aminoethoxy)-1,3-dichlorobenzene** in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show absorption bands characteristic of a substituted benzene ring.

- $\pi \rightarrow \pi^*$ transitions: Strong absorptions are expected in the range of 200-280 nm. The substitution on the benzene ring will likely cause a red shift (bathochromic shift) compared to unsubstituted benzene.

- $n \rightarrow \pi^*$ transitions: Weaker absorptions may be observed at longer wavelengths due to the presence of non-bonding electrons on the oxygen and nitrogen atoms.

The choice of solvent can influence the position of the absorption maxima due to solvatochromic effects.^[2]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the spectrum over a range of approximately 200 to 400 nm, using the pure solvent as a reference.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) if the concentration is known.

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Caption: Integrated approach to structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of **2-(2-Aminoethoxy)-1,3-dichlorobenzene**, through the synergistic application of NMR, MS, IR, and UV-Vis techniques, provides a robust framework for its unambiguous structural identification and characterization. The predicted data and detailed experimental protocols within this guide serve as a valuable resource for researchers engaged in the synthesis, development, and application of this and related novel chemical entities.

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